N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a bromo-methylphenyl group, and a fluorophenylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromo-Methylphenyl Group: The bromo-methylphenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Fluorophenylamino Group: The fluorophenylamino group can be attached through a nucleophilic substitution reaction, where a fluorophenylamine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the attached functional groups play a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-2-((4-fluorophenyl)thio)acetamide
- N-(4-bromo-2-methylphenyl)-3-furamide
- 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
Uniqueness
N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C16H13BrFN5O |
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Molecular Weight |
390.21 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13BrFN5O/c1-9-8-12(6-7-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-10(18)3-5-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
UEDFSUKGYAVWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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